

A Comparative Guide to the Specificity of CBP/p300 Inhibitors

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Compound of Interest

Compound Name: CBP/p300-IN-5

Cat. No.: B1666934

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For Researchers, Scientists, and Drug Development Professionals

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional coactivators that play a central role in regulating gene expression.[1][2] Their involvement in numerous cellular processes, including proliferation, differentiation, and DNA repair, has made them attractive therapeutic targets, particularly in oncology.[3] A key feature of these proteins is their histone acetyltransferase (HAT) activity, which modifies chromatin structure, and a bromodomain that recognizes acetylated lysine residues.[1][4] The development of small molecule inhibitors targeting either the HAT domain or the bromodomain has surged in recent years. This guide provides a comparative analysis of the specificity of prominent CBP/p300 inhibitors, offering a valuable resource for researchers selecting the appropriate tool compound for their studies.

This guide will focus on a selection of well-characterized inhibitors due to the lack of available information on "**CBP/p300-IN-5**". The inhibitors compared here are:

- I-CBP112: A bromodomain inhibitor.
- A-485: A HAT domain inhibitor.
- GNE-272: A bromodomain inhibitor.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the reported inhibitory activities and binding affinities of the selected CBP/p300 inhibitors. This data is essential for understanding their potency and selectivity.

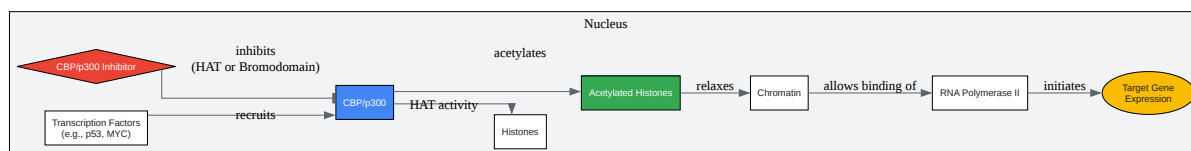
Inhibitor	Target Domain	Target	IC50 / Kd	Selectivity Profile	Reference
I-CBP112	Bromodomain	CBP	Kd: 151 nM	Selective for CBP/p300 over BRD4 and a panel of other bromodomains, nuclear receptors, and enzymes.	[5]
p300	Kd: 167 nM	[5]			
CBP (cell-free)	IC50: 170 nM	[5]			
A-485	HAT	CBP-BHC	IC50: 2.6 nM	>1000-fold selective over other closely related HATs (PCAF, GCN5L2, HAT1, MYST3, MYST4, TIP60). Does not inhibit BET bromodomains.	[6][7]
p300-BHC	IC50: 9.8 nM	[6]			
p300 HAT	IC50: 60 nM	[7][8]			
GNE-272	Bromodomain	CBP/p300 (TR-FRET)	IC50: 0.02 μ M	Selective over BRD4(1)	[9][10][11][12]

(IC₅₀ = 13
μM).

CBP/p300 (BRET)	IC ₅₀ : 0.41 μM	[9] [10] [11] [12]
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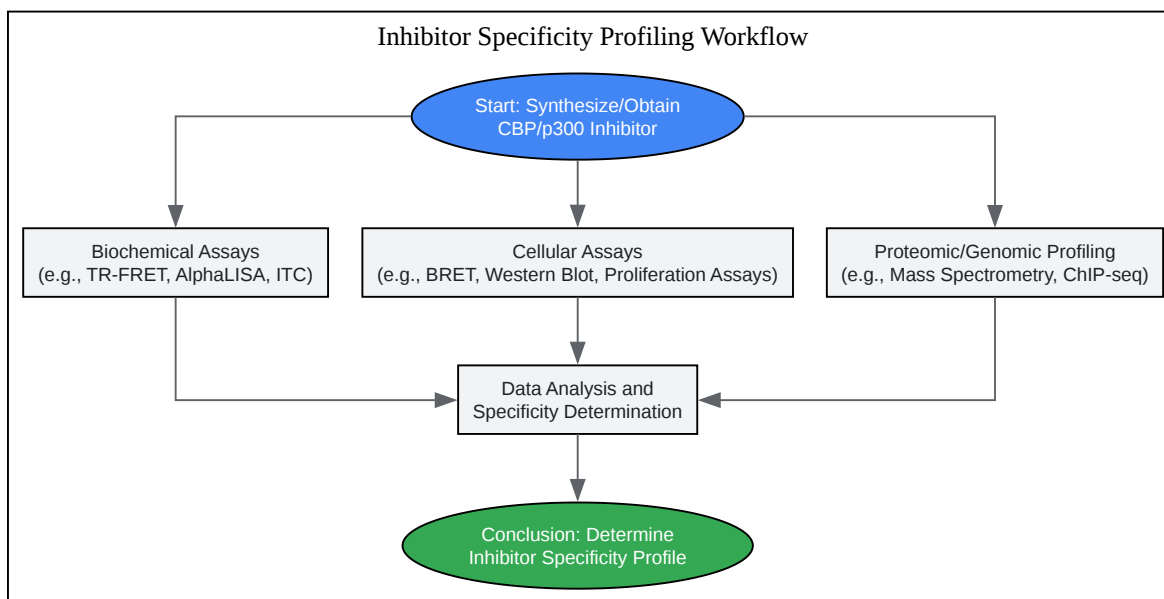
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of CBP/p300 action and a general workflow for assessing inhibitor specificity.



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Figure 1: Simplified signaling pathway of CBP/p300-mediated gene transcription and its inhibition.



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Figure 2: General experimental workflow for determining the specificity of CBP/p300 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing specificity data. Below are summaries of common experimental protocols used to characterize CBP/p300 inhibitors.

Biochemical Assays for Potency and Selectivity

- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
 - Principle: This assay measures the binding of an inhibitor to the CBP/p300 bromodomain by competing with a fluorescently labeled acetylated histone peptide.
 - Protocol Outline:

- Recombinant CBP or p300 bromodomain protein is incubated with a biotinylated and acetylated histone H3 peptide and a fluorescently labeled antibody (e.g., Europium-cryptate labeled anti-tag antibody).
- A second fluorescent molecule (e.g., XL665-conjugated streptavidin) is added, which binds to the biotinylated peptide.
- In the absence of an inhibitor, FRET occurs between the Europium-cryptate and XL665.
- The test inhibitor is added in various concentrations.
- Inhibitor binding to the bromodomain displaces the acetylated peptide, leading to a decrease in the FRET signal.
- The IC₅₀ value is calculated from the dose-response curve.
- Isothermal Titration Calorimetry (ITC):
 - Principle: ITC directly measures the heat change upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (K_d), stoichiometry, and thermodynamic parameters of the interaction.
 - Protocol Outline:
 - A solution of the purified CBP or p300 protein (bromodomain or HAT domain) is placed in the sample cell of the calorimeter.
 - The inhibitor solution is loaded into the injection syringe.
 - The inhibitor is titrated into the protein solution in small aliquots.
 - The heat released or absorbed upon each injection is measured.
 - The resulting data is fitted to a binding model to determine the K_d.
- Histone Acetyltransferase (HAT) Activity Assay:

- Principle: This assay measures the enzymatic activity of the CBP/p300 HAT domain and its inhibition.
- Protocol Outline:
 - Recombinant CBP or p300 HAT domain is incubated with a histone substrate (e.g., histone H3 peptide or core histones) and acetyl-CoA.
 - The reaction is initiated and allowed to proceed for a defined time.
 - The extent of histone acetylation is quantified using various methods, such as:
 - Radiolabeling: Using [3H]-acetyl-CoA and measuring radioactivity incorporation.
 - Antibody-based detection: Using an antibody specific for the acetylated histone lysine residue (e.g., anti-acetyl-H3K27) in an ELISA or Western blot format.
 - Coupled-enzyme assay: Detecting the production of Coenzyme A (CoA) using a colorimetric or fluorometric method.
 - To determine inhibitor potency, the assay is performed with varying concentrations of the test compound, and the IC₅₀ is calculated.

Cellular Assays for Target Engagement and Phenotypic Effects

- Bioluminescence Resonance Energy Transfer (BRET) Assay:
 - Principle: BRET is used to measure protein-protein interactions in living cells. For CBP/p300, it can assess the displacement of a binding partner from the bromodomain by an inhibitor.
 - Protocol Outline:
 - Cells are co-transfected with two constructs: one expressing the CBP or p300 bromodomain fused to a luciferase (e.g., NanoLuc) and another expressing a histone

peptide or interacting protein fused to a fluorescent protein (e.g., HaloTag labeled with a fluorescent ligand).

- In the absence of an inhibitor, the interaction between the bromodomain and its partner brings the luciferase and fluorescent protein into close proximity, resulting in a BRET signal upon addition of the luciferase substrate.
 - Cells are treated with the inhibitor at various concentrations.
 - Inhibitor binding to the bromodomain disrupts the protein-protein interaction, leading to a decrease in the BRET signal.
 - The IC₅₀ for target engagement in a cellular context is determined.
- Western Blotting for Histone Acetylation Marks:
 - Principle: This technique is used to measure changes in the levels of specific histone acetylation marks in cells treated with a CBP/p300 inhibitor.
 - Protocol Outline:
 - Cells are treated with the inhibitor or vehicle control for a specified time.
 - Histones are extracted from the cell nuclei.
 - Histone proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for certain acetylation marks (e.g., H3K18ac, H3K27ac) and a loading control (e.g., total histone H3).
 - Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized and quantified.

Conclusion

The specificity of a CBP/p300 inhibitor is a critical factor in its utility as a research tool or a therapeutic agent. As demonstrated, inhibitors can be highly selective for either the bromodomain or the HAT domain and can exhibit varying degrees of selectivity against other

related proteins. A thorough understanding of the specificity profile, derived from a combination of biochemical and cellular assays, is paramount for the accurate interpretation of experimental results and for advancing the development of novel epigenetic therapies. Researchers are encouraged to consider the data presented in this guide when selecting an appropriate CBP/p300 inhibitor for their specific research needs.

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